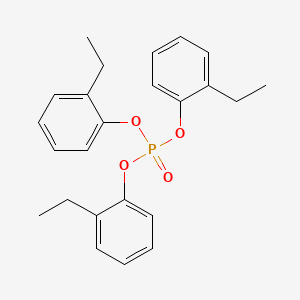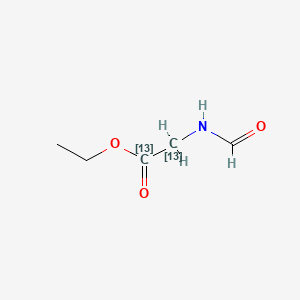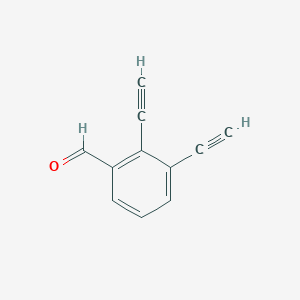
Benzaldehyde, 2,3-diethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2,3-diethynyl- is an organic compound characterized by the presence of a benzene ring substituted with two ethynyl groups at the 2 and 3 positions and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where a halogenated benzaldehyde reacts with ethynyl compounds in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine.
Industrial Production Methods: While specific industrial production methods for Benzaldehyde, 2,3-diethynyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: Benzaldehyde, 2,3-diethynyl- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,3-diethynylbenzoic acid.
Reduction: 2,3-diethynylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzaldehyde, 2,3-diethynyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials, including polymers and ligands for catalysis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2,3-diethynyl- depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophiles like amino acids in proteins. This can lead to the inhibition of enzyme activity or the induction of cellular stress responses . The ethynyl groups can also participate in reactions that modify cellular signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Benzaldehyde: The simplest aromatic aldehyde, used widely in flavorings and fragrances.
2,3-Dimethylbenzaldehyde: Similar structure but with methyl groups instead of ethynyl groups.
2,3-Dichlorobenzaldehyde: Contains chlorine atoms instead of ethynyl groups.
Uniqueness: Benzaldehyde, 2,3-diethynyl- is unique due to the presence of ethynyl groups, which impart distinct reactivity and potential for forming complex structures. This makes it valuable in the synthesis of advanced materials and in research exploring new chemical and biological activities .
Propriétés
Numéro CAS |
412041-46-4 |
|---|---|
Formule moléculaire |
C11H6O |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
2,3-diethynylbenzaldehyde |
InChI |
InChI=1S/C11H6O/c1-3-9-6-5-7-10(8-12)11(9)4-2/h1-2,5-8H |
Clé InChI |
XMMFITMHGUVLSY-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC(=C1C#C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


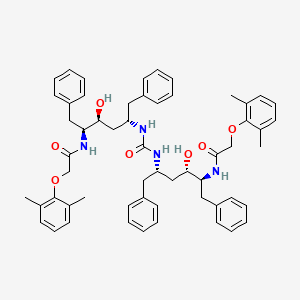
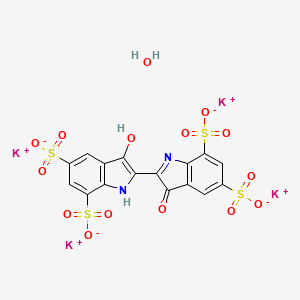
![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)

![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)

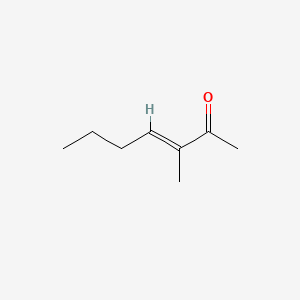
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
